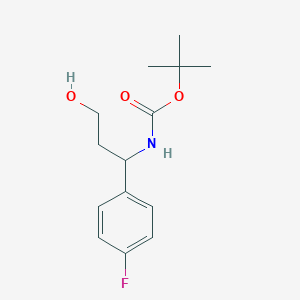

3-(Boc-氨基)-3-(4-氟苯基)-1-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves protecting amino groups and carrying out reactions such as lithium-bromine exchange, addition of reagents like trimethyl borate, and acidic hydrolysis . Enantiomers of similar compounds have been separated through enantioselective acylation . These methods could potentially be applied to the synthesis of "3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol" by adapting the protecting groups and reaction conditions to suit the specific structure of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography , IR and Raman spectroscopy , and electron diffraction . These studies provide information on bond lengths, angles, and conformations, which are crucial for understanding the molecular structure of "3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol".

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds in various chemical reactions. For instance, boronic acid derivatives have been used in Suzuki cross-coupling reactions and other synthetic applications . The amino group in these compounds can facilitate attachment to polymers , and the fluorine atom can influence the reactivity and stereochemistry of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. These include melting points, spectroscopic properties (IR, NMR, MS), and elemental analyses . The presence of fluorine can affect the acidity and basicity of the compounds, as well as their hydrogen bonding capabilities . The crystal structures reveal details about intermolecular interactions and the stability of the compounds .

科学研究应用

不对称合成

一个关键应用涉及对氟化氨基酸的不对称合成,例如l-酪氨酸衍生物。这些化合物是使用苄溴和甘氨酸烯醇衍生物合成的,突出了3-(Boc-氨基)-3-(4-氟苯基)-1-丙醇在制备在制药研究中至关重要的光学活性分子中的作用 (Monclus et al., 1995)。

酶催化反应

另一个应用是在酶催化反应中用于产生手性醇类化合物。例如,酵母还原酶已被用于选择性合成(S)-3-氯-1-苯基-1-丙醇,这是抗抑郁药的手性中间体,展示了类似化合物在酶催化合成过程中的更广泛的用途 (Choi et al., 2010)。

药物化学构建模块

在药物化学中,3-(Boc-氨基)-3-(4-氟苯基)-1-丙醇用作合成β-氨基酸和环状氟化氨基酸的前体,例如1-Boc-3-氟氮杂环丙氨基-3-羧酸。这些化合物是药物开发的宝贵构建模块,由于它们潜在的生物活性和在构建肽类模拟物中的作用 (Van Hende et al., 2009)。

安全和危害

Without specific information, it’s not possible to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.

未来方向

The study and application of this compound would likely depend on its intended use or biological activity. Further research could potentially uncover new uses or activities for this compound.

Please note that this is a general analysis based on the name of the compound, and the actual properties and characteristics could vary. For a more accurate and detailed analysis, more specific information or resources would be needed.

属性

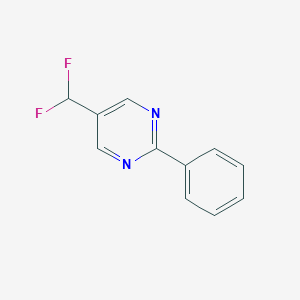

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIAONVVNKFUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646962 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol | |

CAS RN |

862466-16-8 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)